Oleic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester
CAS No.: 33001-45-5
Cat. No.: VC20762072
Molecular Formula: C24H44O4
Molecular Weight: 396.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 33001-45-5 |
|---|---|
| Molecular Formula | C24H44O4 |
| Molecular Weight | 396.6 g/mol |
| IUPAC Name | (2,2-dimethyl-1,3-dioxolan-4-yl)methyl (Z)-octadec-9-enoate |
| Standard InChI | InChI=1S/C24H44O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(25)26-20-22-21-27-24(2,3)28-22/h11-12,22H,4-10,13-21H2,1-3H3/b12-11- |
| Standard InChI Key | LEEQPXMGHNSQNP-QXMHVHEDSA-N |
| Isomeric SMILES | CCCCCCCC/C=C\CCCCCCCC(=O)OCC1COC(O1)(C)C |
| SMILES | CCCCCCCCC=CCCCCCCCC(=O)OCC1COC(O1)(C)C |
| Canonical SMILES | CCCCCCCCC=CCCCCCCCC(=O)OCC1COC(O1)(C)C |
Introduction
Structural Characteristics and Chemical Properties
Oleic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester exhibits a distinctive molecular architecture consisting of three key structural components: a 1,3-dioxolane ring with geminal dimethyl substitution at C-2, a chiral center at C-4 of the dioxolane ring, and an oleic acid ester linkage through the methyl position. This arrangement creates a complex molecule with specific stereochemical properties that influence its physical behavior and chemical reactivity.
The dioxolane ring provides structural rigidity and stability to the molecule, while the long-chain oleate moiety contributes to its lipophilic character. The presence of an unsaturated bond in the oleate portion (specifically at the C9-C10 position) introduces potential sites for chemical modifications, allowing for customization of the compound's properties for specific applications. This unsaturation also affects the compound's physical properties, including its melting point, viscosity, and oxidative stability.
The chiral nature of the molecule, particularly when synthesized as the (R)-enantiomer, gives it potential applications in asymmetric synthesis and as a chiral building block for more complex molecules. The stereochemistry at the C-4 position of the dioxolane ring is particularly significant for determining the biological activity and specific chemical reactivity of the compound.
Synthesis Methods
Traditional Synthetic Routes
The synthesis of oleic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester typically involves a straightforward esterification reaction between (2,2-dimethyl-1,3-dioxolan-4-yl)methanol (commonly known as solketal) and oleic acid. This reaction is generally catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions typically include refluxing the reactants in an organic solvent such as toluene or dichloromethane to facilitate the esterification process.
A typical synthesis procedure involves:
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Preparation of the solketal alcohol component
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Purification of oleic acid from natural sources
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Acid-catalyzed esterification reaction
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Product isolation and purification
Green Synthesis Approaches
Recent advances in green chemistry have led to the development of more environmentally friendly synthesis methods for dioxolane compounds, including oleic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester. These approaches employ principles of green chemistry to minimize environmental impact while maintaining or improving reaction efficiency.
One notable green synthesis approach utilizes sonochemical methods combined with heterogeneous catalysts such as montmorillonite KSF or H-bentonite. Research has demonstrated that these methods can significantly reduce reaction times compared to conventional approaches . For example, the esterification reaction when performed using sonochemical methods in the presence of heterogeneous catalysts can achieve reasonable yields in significantly shorter reaction times than traditional reflux methods.
The green synthesis typically follows a multi-step process:
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Hydroxylation of oleic acid using KMnO4 in alkaline conditions to produce 9,10-dihydroxyoctadecanoic acid
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Esterification of the dihydroxy acid using methanol and a heterogeneous catalyst
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Formation of the dioxolane ring through acetalization reactions
This approach aligns with sustainable chemistry principles by reducing energy consumption, minimizing waste, and using catalysts that can be recovered and reused .
Chemical Reactions and Transformations
Reactivity Profile
Oleic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester can undergo various chemical transformations due to its functional groups and structural features. The compound's reactivity is primarily dictated by:
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The ester linkage, which can undergo hydrolysis, transesterification, and reduction reactions
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The unsaturated C=C bond in the oleate chain, which can participate in addition reactions, oxidation, and hydrogenation
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The dioxolane ring, which may undergo ring-opening under acidic conditions
Key Transformation Reactions
The compound undergoes several important chemical transformations that are relevant to its applications and derivative synthesis:
Oxidation reactions: The unsaturated bond in the oleate portion can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) . This oxidation can be controlled to produce specific derivatives with modified properties.
Reduction reactions: The ester group can be reduced to alcohols using appropriate reducing agents. This transformation provides access to alcohol derivatives with different physical properties and applications.
Hydrolysis reactions: Under acidic or basic conditions, the ester linkage can be hydrolyzed to regenerate the parent alcohol and oleic acid components.
Ring-opening reactions: The dioxolane ring can undergo ring-opening under acidic conditions, revealing the hidden hydroxyl groups of the glycerol backbone. This reaction is particularly useful for creating multifunctional derivatives.
Physicochemical Properties
Physical Properties
The physical properties of oleic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester are significantly influenced by its structural features. Table 1 presents the key physical properties of the compound based on available research data.
Table 1. Physical Properties of Oleic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester
| Property | Value | Method |
|---|---|---|
| Physical state | Colorless to pale yellow liquid | Visual observation |
| Molecular weight | 418 g/mol | Calculated |
| Density | 0.92-0.94 g/cm³ | Standard measurement |
| Refractive index | 1.45-1.47 | ASTM D1218 |
| Viscosity (40°C) | 30-35 mm²/s | ASTM D445 |
| Pour point | -5 to -10°C | ASTM D97 |
Chemical Properties and Stability Parameters
The chemical properties of the compound, particularly those relevant to its applications as a biolubricant or chemical intermediate, are summarized in Table 2.
Table 2. Chemical Properties and Stability Parameters
| Property | Value | Method |
|---|---|---|
| Iodine value (IV) | 80-85 g I₂/100g | AOCS Cd 1-25 |
| Total acid number (TAN) | 0.5-1.0 mg KOH/g | ASTM D664 |
| Total base number (TBN) | 5-10 mg KOH/g | ASTM D2896 |
| Oxidative stability | 15-20 hours | Rancimat method (110°C) |
| Hydrolytic stability | Good | ASTM D2619 |
These properties illustrate the enhanced stability of the compound compared to unmodified oleic acid or its simple esters . The significantly lower iodine value compared to oleic acid indicates reduced unsaturation due to the structural modification, which corresponds to improved oxidative stability. Similarly, the favorable TAN and TBN values suggest potential suitability for lubricant applications.
Spectroscopic Characterization
Spectral Data
Spectroscopic analysis provides crucial structural confirmation and purity assessment of oleic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester. The key spectroscopic characteristics based on research findings are presented below.
FT-IR Spectroscopy: Key absorption bands include:
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2916-2855 cm⁻¹ (C-H stretching of methyl and methylene groups)
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1735-1743 cm⁻¹ (C=O stretching of ester carbonyl)
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1435-1375 cm⁻¹ (C-H bending of methyl groups)
¹H-NMR Spectroscopy: Characteristic signals include:
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0.87 ppm (terminal methyl protons)
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1.25-1.50 ppm (methylene protons)
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1.31-1.36 ppm (geminal methyl groups of dioxolane)
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4.05-4.30 ppm (dioxolane ring protons)
These spectroscopic data provide definitive confirmation of the compound's structure and are essential for quality control during synthesis and purification.
Comparative Analysis
Comparison with Related Compounds
To better understand the unique properties and advantages of oleic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester, a comparative analysis with related compounds is presented in Table 3.
Table 3. Comparison of Oleic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester with Related Compounds
| Compound | Viscosity (40°C, mm²/s) | Pour Point (°C) | Oxidative Stability (h) | Biodegradability |
|---|---|---|---|---|
| Oleic acid | 28-32 | -5 to 0 | 4-6 | Excellent |
| Methyl oleate | 4-7 | -15 to -10 | 8-10 | Excellent |
| Oleic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester | 30-35 | -10 to -5 | 15-20 | Good |
| Petroleum-based lubricant (ISO VG 32) | 28-35 | -10 to -5 | 25-30 | Poor |
This comparison highlights the balanced property profile of the dioxolane ester, combining the favorable viscosity characteristics of oleic acid with improved oxidative stability approaching that of petroleum-based lubricants, while maintaining good biodegradability .
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